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molecular formula C9H9N3O B3138206 (4-[1,2,3]Triazol-2-yl-phenyl)-methanol CAS No. 449211-78-3

(4-[1,2,3]Triazol-2-yl-phenyl)-methanol

Cat. No. B3138206
M. Wt: 175.19 g/mol
InChI Key: LSYJFNSQLMNSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291634B2

Procedure details

To a solution of 42.26 g (244 mmol) of 4-[1,2,3]-triazol-2-yl-benzaldehyde in 140 ml of THF and 420 ml of MeOH, 9.23 g (244 mmol) of NaBH4 are added portionwise at 0-5° C. and the mixture is stirred for 30 min. at the same temperature. The reaction is quenched with sat. NH4Cl at 0-5° C. and the mixture is extracted with AcOEt. The combined extracts are washed with brine, dried over MgSO4 and concentrated under reduced pressure to give the title compound as a colorless solid.
Quantity
42.26 g
Type
reactant
Reaction Step One
Name
Quantity
9.23 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=2)[N:3]=[CH:4][CH:5]=1.[BH4-].[Na+]>C1COCC1.CO>[N:1]1[N:2]([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][OH:11])=[CH:12][CH:13]=2)[N:3]=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
42.26 g
Type
reactant
Smiles
N=1N(N=CC1)C1=CC=C(C=O)C=C1
Name
Quantity
9.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
420 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min. at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with sat. NH4Cl at 0-5° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with AcOEt
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1N(N=CC1)C1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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